Bucindolol, (S)- - 91548-61-7

Bucindolol, (S)-

Catalog Number: EVT-261894
CAS Number: 91548-61-7
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucindolol, (S)- is a non-selective beta blocker with additional weak alpha-blocking properties and some intrinsic sympathomimetic activity.
Overview

Bucindolol, with the IUPAC name 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile, is a non-selective beta blocker that also exhibits weak alpha-blocking properties and intrinsic sympathomimetic activity in certain model systems. It has been primarily investigated for its potential use in treating heart failure, although it has not received regulatory approval for this indication due to data integrity issues during clinical trials .

Source and Classification

Bucindolol is classified as a small molecule and belongs to the category of sympatholytics, which are agents that antagonize alpha-adrenergic vasoconstriction. It is identified by several chemical identifiers, including the CAS number 71119-11-4 and the DrugBank accession number DB12752. Its molecular formula is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, and it has a molecular weight of approximately 363.461 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of bucindolol involves several key steps:

  1. Formation of Intermediates: The dimethylamino group in gramine is displaced by the anion from 2-nitropropane, yielding 3-(2-methyl-2-nitropropyl)indole.
  2. Reduction: This intermediate is then reduced to produce alpha,alpha-dimethyltryptamine.
  3. Epoxide Formation: Concurrently, 2-hydroxybenzonitrile reacts with epichlorohydrin to form an epoxide.
  4. Final Coupling: The two intermediates are combined through a nucleophilic substitution reaction to yield bucindolol .
Molecular Structure Analysis

Structure and Data

Bucindolol's structure can be represented as follows:

  • Chemical Formula: C22H25N3O2C_{22}H_{25}N_{3}O_{2}
  • Molecular Weight: 363.461g/mol363.461g/mol
  • InChI Key: FBMYKMYQHCBIGU-UHFFFAOYSA-N
  • SMILES Notation: CC(C)(CC1=CNC2=CC=CC=C12)NCC(O)COC1=CC=CC=C1C#N

The molecular structure features multiple functional groups, including a hydroxyl group, an amine, and a nitrile group, contributing to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Bucindolol undergoes various chemical reactions typical of beta blockers. It primarily acts as an antagonist at beta-adrenoceptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. The binding of bucindolol to these receptors prevents receptor activation, thereby reducing heart rate and contractility.

Additionally, bucindolol's weak alpha-blocking activity may contribute to its vasodilatory effects, although this property is less pronounced in human cardiac tissue compared to animal models .

Mechanism of Action

Process and Data

Bucindolol exerts its therapeutic effects primarily through the blockade of beta-adrenoceptors (beta-1 and beta-2). Upon binding to these receptors, bucindolol prevents the usual physiological responses associated with catecholamine stimulation, such as increased heart rate and myocardial contractility.

The compound has been shown to stabilize receptor conformations in crystal structures, indicating that it does not induce the conformational changes characteristic of agonist binding . This mechanism contributes to its efficacy in managing conditions like heart failure by decreasing myocardial oxygen demand and improving cardiac efficiency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bucindolol exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 0.00744 mg mL0.00744\text{ mg mL}
  • LogP (Octanol-Water Partition Coefficient): 3.43.4
  • pKa (Strongest Acidic): 14.0914.09
  • pKa (Strongest Basic): 9.699.69
  • Hydrogen Bond Donors: 3
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 8
  • Polar Surface Area: 81.07 281.07\text{ }^2

These properties influence its bioavailability, distribution, metabolism, and excretion characteristics .

Applications

Scientific Uses

Bucindolol has been primarily explored for its potential applications in treating heart failure due to its ability to block beta-adrenoceptors while providing some level of vasodilation through alpha-blocking activity. Its unique pharmacological profile makes it a candidate for further research in cardiovascular therapeutics .

Despite its investigational status, bucindolol's mechanisms have provided insights into the development of future beta-blockers with improved efficacy and safety profiles for managing heart failure and other cardiovascular conditions .

Enantiomeric Differentiation and Stereochemical Implications in (S)-Bucindolol

Chiral Resolution Techniques for (S)-Bucindolol Isolation

Isolating the pharmacologically active (S)-enantiomer from the racemate is crucial due to significant differences in biological activity between enantiomers. Several advanced chiral resolution techniques have been developed and optimized for bucindolol:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This represents the gold standard for analytical and preparative-scale separation. CSPs like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) or amylose derivatives exhibit high enantioselectivity for bucindolol. Separation relies on differential formation of transient diastereomeric complexes between each enantiomer and the chiral selector bonded to the silica gel matrix. The (S)-enantiomer typically displays a slightly longer retention time under normal-phase conditions (hexane:isopropanol:diethylamine), allowing baseline separation. Preparative HPLC enables multi-milligram isolation of >99.5% enantiopure (S)-bucindolol for research [3] [8].
  • Simulated Moving Bed (SMB) Chromatography: For industrial-scale production of enantiopure (S)-bucindolol, SMB chromatography offers significant advantages in solvent efficiency and productivity over batch HPLC. This continuous chromatographic process utilizes multiple columns containing CSPs (e.g., immobilized cellulases or proprietary chiral selectors). The counter-current flow of the solid and liquid phases allows highly efficient separation, yielding (S)-bucindolol with high enantiomeric excess (ee >99%) and recovery rates exceeding 90%, making it economically viable [2] [8].
  • Enzymatic Kinetic Resolution: This method exploits the stereoselectivity of enzymes. Hydrolases like lipases (e.g., Candida antarctica Lipase B) or esterases can selectively catalyze the hydrolysis or transesterification of one enantiomer of a bucindolol ester prodrug precursor. For instance, an ester derivative of racemic bucindolol might be incubated with a specific lipase, leading to preferential hydrolysis of the (R)-ester, leaving the unreacted (S)-ester, which can then be chemically hydrolyzed to yield (S)-bucindolol. Conversely, enzymes can selectively acylate the (S)-enantiomer. Optimization focuses on enzyme screening, solvent systems (often organic/aqueous biphasic), and reaction conditions to maximize enantioselectivity (E-value >200) and conversion [3] [8].
  • Diastereomeric Salt Formation: This classical technique involves reacting racemic bucindolol, acting as a base, with an enantiopure chiral acid (e.g., (+)- or (-)-di-p-toluoyl-D-tartaric acid, (-)-dibenzoyl-L-tartaric acid). The resulting diastereomeric salts possess different solubilities in specific solvents (e.g., ethanol, methanol, acetone, or mixtures). Crystallization selectively precipitates one diastereomeric salt (e.g., the (S)-Bucindolol-(L)-Acid salt). Repeated recrystallization enhances diastereomeric purity. The salt is then broken by basification, and the free base (S)-bucindolol is extracted and purified. While cost-effective for large scales, finding the optimal chiral acid and crystallization conditions requires extensive screening [8].

Table 1: Comparison of Major Chiral Resolution Techniques for (S)-Bucindolol

TechniqueMechanismScaleKey AdvantagesKey LimitationsTypical Purity (ee)
HPLC (CSPs)Differential adsorption on chiral stationary phaseAnalytical to Prep (<100g)High purity, reliable, versatile CSPsHigh solvent consumption, low throughput>99.5%
SMB ChromatographyContinuous differential adsorptionIndustrial (>kg)High throughput, low solvent use, continuous operationHigh initial capital cost, complex optimization>99%
Enzymatic Kinetic ResolutionStereoselective enzymatic reactionLab to Pilot (g-kg)High selectivity (E>200), mild conditions, "green"Requires derivatization, enzyme cost/availability>98%
Diastereomeric Salt FormationDifferential crystallization of diastereomersIndustrial (>kg)Cost-effective at scale, uses standard equipmentLengthy screening, low yield possible, waste salt>95%

Comparative Pharmacokinetic Profiling of (S)- vs. (R)-Bucindolol Enantiomers

The enantiomers of bucindolol exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, underscoring the importance of enantiomer-specific characterization:

  • Receptor Binding Affinity and Intrinsic Activity:
  • β1-Adrenoceptor (β1AR) Blockade: (S)-Bucindolol is the eutomer for β1AR blockade. It exhibits significantly higher affinity (Ki approximately 5-10 nM) and potent inverse agonism (suppressing constitutive receptor activity) compared to the (R)-enantiomer. Crucially, the degree of inverse agonism by (S)-bucindolol is strongly modulated by the ADRB1 Arg389Gly polymorphism. At the β1AR-Arg389 variant (constitutively active), (S)-bucindolol acts as a potent inverse agonist, markedly suppressing signaling. At the β1AR-Gly389 variant (low activity), (S)-bucindolol behaves primarily as a neutral competitive antagonist [4] [6]. The (R)-enantiomer shows weak or negligible β-blocking activity at both variants.
  • α1-Adrenoceptor Blockade: Both enantiomers exhibit similar affinity for α1-adrenoceptors, contributing to the vasodilatory effects of the racemate [1] [4].
  • Biased Agonism at β1AR: Structural studies (X-ray crystallography at ~2.3-3.2 Å resolution) reveal that (S)-bucindolol, like carvedilol, forms unique contacts with extracellular loop 2 (ECL2) and transmembrane helix 7 (TM7) of the β1AR. These interactions stabilize a receptor conformation distinct from both classic antagonist-bound and agonist-bound states. This conformation favors the recruitment of β-arrestin and activation of G protein-independent signaling pathways (e.g., MAPK/ERK cascade), classifying (S)-bucindolol as a biased agonist – inverse agonist for Gs-protein signaling but agonist for β-arrestin signaling. The (R)-enantiomer lacks this biased signaling profile [6].
  • Metabolism and Clearance: Bucindolol undergoes extensive hepatic first-pass metabolism, primarily via the cytochrome P450 system (mainly CYP2D6). In vitro and in vivo studies indicate potential stereoselectivity in its metabolism. The (S)-enantiomer may be subject to slightly faster oxidative metabolism (hydroxylation, O-demethylation) by specific CYP isoforms compared to the (R)-enantiomer, leading to a moderately lower plasma exposure (AUC) and higher clearance (CL) for (S)-bucindolol after administration of the racemate. However, the major metabolites themselves may have chiral centers, adding complexity. Genetic polymorphisms in CYP2D6 can thus contribute to interindividual variability in the plasma (S)-/(R)- ratio [1] [4] [5].

  • Plasma Protein Binding and Distribution: Both enantiomers are highly bound to plasma proteins (>90%), primarily albumin. Binding appears largely non-stereoselective, meaning the free fraction (unbound drug) available for tissue distribution and receptor interaction is similar for both enantiomers. Consequently, differences in volume of distribution (Vd) between enantiomers are minimal [4] [5].

  • Sympatholytic Effects: A hallmark of racemic bucindolol is its intrinsic sympatholytic activity (ISA), manifested as a reduction in systemic norepinephrine (NE) levels. This effect is highly stereoselective and dependent on both genotype and enantiomer. (S)-Bucindolol is primarily responsible for the NE-lowering effect. This occurs via blockade of prejunctional β2-adrenoceptors, which normally facilitate NE release. The magnitude of this effect is dramatically amplified in patients carrying the ADRA2C 322-325 deletion (Del) polymorphism, which causes dysregulation of prejunctional α2C-adrenoceptors (tonic inhibitors of NE release). In ADRA2C Del carriers, (S)-bucindolol causes profound NE depletion (≥150 pg/ml). The clinical consequence of this depends critically on the ADRB1 genotype: In patients with β1AR-Gly389 (low signaling capacity), profound NE depletion by (S)-bucindolol leads to loss of cardiac functional support and negates therapeutic efficacy. In contrast, patients with β1AR-Arg389Arg can tolerate profound NE depletion and still derive significant benefit from (S)-bucindolol [4] [7].

Table 2: Key Pharmacokinetic and Pharmacodynamic Differences Between Bucindolol Enantiomers

Property(S)-Bucindolol(R)-Bucindolol
β1AR AffinityHigh (Ki ~5-10 nM), Potent Inverse Agonist (Arg389) / Neutral Antagonist (Gly389)Low, Negligible Inverse Agonism
Biased Agonism (β-arrestin)Yes (Agonist)No
α1AR AffinityModerate/HighModerate/High
Intrinsic Sympatholytic ActivityHigh (Primary Contributor)Low/None
Metabolic Rate (CYP)Moderately HigherModerately Lower
Plasma Protein BindingHigh (>90%), Non-stereoselectiveHigh (>90%), Non-stereoselective
Volume of DistributionSimilar to (R)Similar to (S)
Efficacy Driver (HFrEF)Primary (Especially in ADRB1 Arg389 + ADRA2C Wt/Del genotypes)Minimal Contribution

Stereoselective Synthesis Pathways for (S)-Bucindolol Optimization

Moving beyond resolution of the racemate, the development of efficient asymmetric synthesis routes directly yielding enantiomerically enriched (S)-bucindolol is critical for scalable production and deeper pharmacological exploration. Key strategies include:

  • Chiral Pool Starting Materials: This approach utilizes readily available, enantiopure natural products as the source of chirality. A promising route employs (S)-Epichlorohydrin as the chiral template. Regioselective ring-opening of (S)-epichlorohydrin with 2-cyanophenol yields an (S)-glycidyl ether intermediate. Subsequent regioselective amine opening of the epoxide ring with tert-butyl(1H-indol-3-yl)methylamine, followed by epoxide ring closure and regioselective ring opening with the same amine, or direct regioselective ring opening under controlled conditions, yields (S)-bucindolol with high enantiomeric excess (ee >98%). The challenge lies in controlling regioselectivity during epoxide openings to minimize diastereomer formation [2] [8].
  • Asymmetric Catalytic Hydrogenation: This method targets the synthesis of a key chiral amine intermediate. A prochiral enamide precursor, derived from 2-cyano-4′-hydroxypropiophenone and tert-butyl(1H-indol-3-yl)methylamine, undergoes enantioselective hydrogenation using chiral transition metal catalysts. Catalysts based on Rhodium(I) or Ruthenium(II) complexes with chiral phosphine ligands (e.g., (R,R)-DuPhos, (S,S)-Chiraphos, or Josiphos derivatives) are highly effective. Under optimized conditions (pressure, temperature, solvent, catalyst loading), this step can provide the saturated (S)-amine intermediate with ee values exceeding 95%. Subsequent standard deprotection and coupling steps yield (S)-bucindolol. The efficiency hinges on catalyst activity, selectivity, and cost [2].
  • Enzymatic Desymmetrization/Kinetic Resolution in Synthesis: Enzymes can be integrated earlier in the synthetic pathway, not just for resolving the final racemate. For example, a prochiral or racemic precursor can be subjected to stereoselective enzymatic hydrolysis, reduction, or oxidation. Lipases or ketoreductases (KREDs) can be employed to asymmetrically reduce a prochiral ketone precursor to the corresponding chiral alcohol with high ee, which can then be converted to the desired (S)-amine intermediate via functional group transformations (e.g., Mitsunobu reaction, mesylation/displacement). Alternatively, a racemic amine intermediate can be subjected to stereoselective enzymatic acylation, allowing kinetic resolution to isolate the desired (S)-amine [2] [3].
  • Chiral Auxiliary Approach: This classical method involves covalently attaching a removable chiral controller (auxiliary) to a prochiral intermediate, directing the stereochemical outcome of a key reaction (e.g., alkylation, aldol, Diels-Alder). After the desired chiral center is established with high diastereoselectivity, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, yielding enantiopure (S)-bucindolol or a late-stage intermediate. While highly reliable for achieving high ee/ de (diastereomeric excess), it requires stoichiometric amounts of the often expensive auxiliary and additional synthetic steps for attachment and removal, impacting overall yield and cost-effectiveness for large-scale production [8].

The choice of synthetic route depends heavily on the desired scale, available infrastructure, cost constraints, and required purity. Current research focuses on improving catalyst efficiency (turnover number, turnover frequency) for asymmetric hydrogenation, discovering more robust and selective enzymes for biocatalytic steps, and developing novel chiral organocatalysts for key bond-forming steps to access (S)-bucindolol more sustainably and economically [2] [8].

Properties

CAS Number

91548-61-7

Product Name

Bucindolol, (S)-

IUPAC Name

2-[(2S)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m0/s1

InChI Key

FBMYKMYQHCBIGU-SFHVURJKSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Solubility

Soluble in DMSO

Synonyms

Bucindolol, (S)-; (-)-Bucindolol; L-Bucindolol

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Isomeric SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@@H](COC3=CC=CC=C3C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.